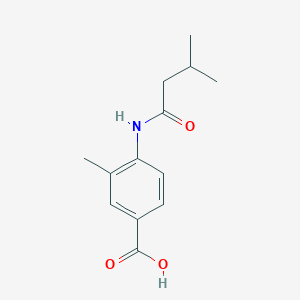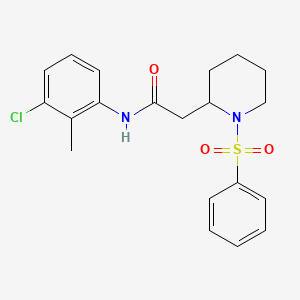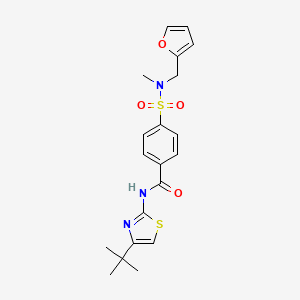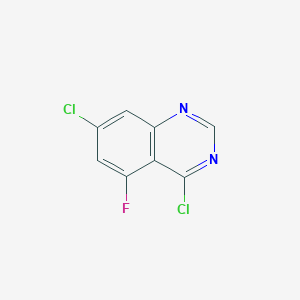![molecular formula C10H18FNO2 B2955550 tert-Butyl N-[(1S,3R)-rel-3-fluorocyclopentyl]carbamate CAS No. 1154870-60-6](/img/structure/B2955550.png)
tert-Butyl N-[(1S,3R)-rel-3-fluorocyclopentyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Enantioselective Synthesis
The compound is an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure demonstrates the relative substitution of the cyclopentane ring, crucial for synthesizing β-2-deoxyribosylamine analogues (Ober et al., 2004).
Chemical Transformations
It has been used in the synthesis and transformation of amino protecting groups via tert-butyldimethylsilyl carbamates. This novel species, upon activation, reacts with various electrophiles to yield N-ester type compounds in high yield, demonstrating its versatility in organic synthesis (Sakaitani & Ohfune, 1990).
Organic Synthesis
The compound serves as a building block in organic synthesis, facilitating mild and efficient one-pot reactions for producing tert-butyl carbamates. These conditions are compatible with a wide range of substrates, showcasing its utility in synthesizing protected amino acids (Lebel & Leogane, 2005).
Intermediate in Biologically Active Compounds
It acts as an intermediate in the synthesis of many biologically active compounds, such as omisertinib (AZD9291), underlining its importance in medicinal chemistry. The synthesis process involves several steps, including acylation, nucleophilic substitution, and reduction, with the structures confirmed by MS and 1HNMR (Zhao et al., 2017).
Physicochemical and Pharmacokinetic Modulation
The tert-butyl group, a common motif in medicinal chemistry, is studied for its effects on bioactive compounds. Its incorporation can result in unwanted property modulation, such as increased lipophilicity and decreased metabolic stability. This highlights the importance of selecting alternative substituents during the drug discovery process (Westphal et al., 2015).
Material Science Applications
In material science, the tert-butyl moiety has been found to play a crucial role in gel formation and self-assembly processes. This is exemplified in studies where the presence of a tert-butyl group enabled the formation of strong blue emissive nanofibers, which could be used as fluorescent sensory materials for detecting volatile acid vapors (Sun et al., 2015).
Safety and Hazards
The safety data sheet for a similar compound, “tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
The primary targets of “tert-Butyl N-[(1S,3R)-rel-3-fluorocyclopentyl]carbamate” are currently unknown . This compound belongs to carboxylic acid ester derivatives, which are often used as pharmaceutical intermediates and in medical experimental research .
Mode of Action
It’s known that carbamate compounds often work by interacting with their targets and inducing changes in their function
Biochemical Pathways
Carbamate compounds are known to influence various biochemical pathways, depending on their specific targets . More research is needed to identify the specific pathways affected by this compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect how “this compound” interacts with its targets and exerts its effects.
Propiedades
IUPAC Name |
tert-butyl N-[(1S,3R)-3-fluorocyclopentyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6H2,1-3H3,(H,12,13)/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJACCZSJXCXSE-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-(4-Ethoxyphenyl)ethenyl]boronic acid](/img/structure/B2955467.png)
![1-[4-(2,2-Dimethyl-1,4-oxazepane-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2955468.png)
![3-[[5-Thioxo-4-(4-methoxyphenyl)-1H-1,2,4-triazole-3-yl]methyl]benzothiazole-2(3H)-one](/img/structure/B2955469.png)

![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-4-cyanobenzamide](/img/structure/B2955473.png)



![3-(3,4-dichlorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![ethyl 1-[(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2955486.png)



